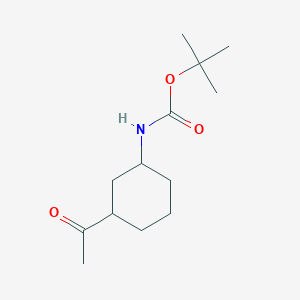
N-Boc-3-acetylcyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-acetylcyclohexylamine is a chemical compound that belongs to the class of N-Boc protected amines. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in the synthesis of various pharmaceuticals and biologically active molecules due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-acetylcyclohexylamine typically involves the protection of 3-acetylcyclohexylamine with di-tert-butyl dicarbonate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions are mild, often performed at room temperature, and yield the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and temperature control, leading to higher yields and reduced reaction times. The use of solid acid catalysts, such as H-BEA zeolite, can further enhance the efficiency of the process by enabling continuous deprotection of the Boc group.
化学反応の分析
Types of Reactions
N-Boc-3-acetylcyclohexylamine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid or catalytic hydrogenation.
Substitution: Reaction with electrophiles to introduce various functional groups.
Oxidation and Reduction: Transformation of the acetyl group to other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Deprotection: 3-acetylcyclohexylamine.
Substitution: Various substituted cyclohexylamines.
Oxidation and Reduction: Alcohols, ketones, or other functionalized cyclohexylamines.
科学的研究の応用
N-Boc-3-acetylcyclohexylamine is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide and protein analogs.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of N-Boc-3-acetylcyclohexylamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various chemical transformations, enabling the synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds.
類似化合物との比較
Similar Compounds
- N-Boc-3-aminocyclohexanol
- N-Boc-3-aminocyclohexanone
- N-Boc-3-aminocyclohexylcarboxylic acid
Uniqueness
N-Boc-3-acetylcyclohexylamine is unique due to the presence of both the Boc-protected amine and the acetyl group. This combination allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers greater versatility in the types of reactions it can undergo and the range of products it can yield.
特性
IUPAC Name |
tert-butyl N-(3-acetylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCBLMTJDGHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B13193648.png)
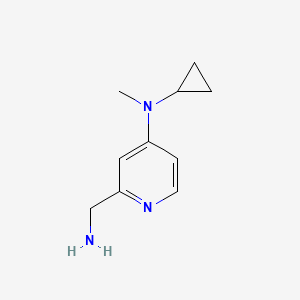

![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)

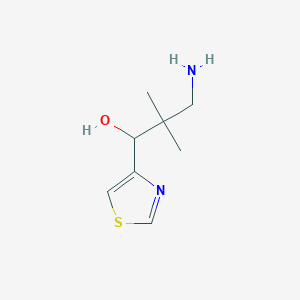
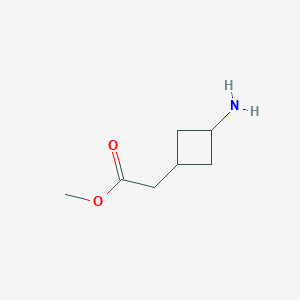
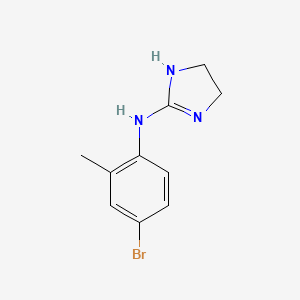
![6-[2-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13193698.png)

![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
